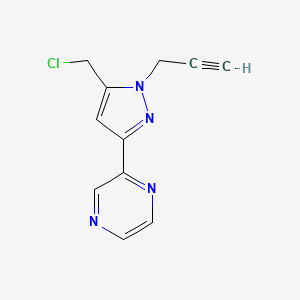

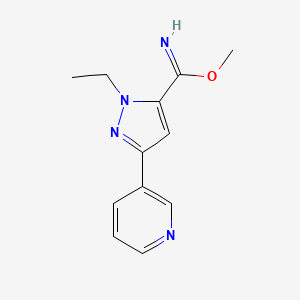

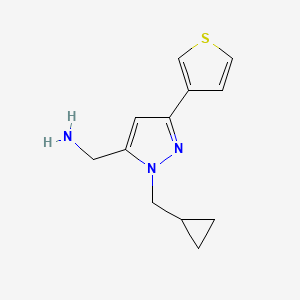

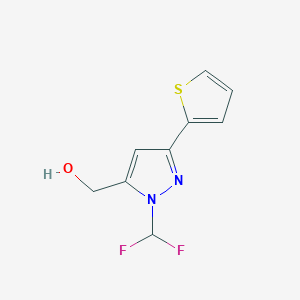

![molecular formula C10H9N3O B1481602 6-(furan-3-il)-1-metil-1H-imidazo[1,2-b]pirazol CAS No. 2098139-31-0](/img/structure/B1481602.png)

6-(furan-3-il)-1-metil-1H-imidazo[1,2-b]pirazol

Descripción general

Descripción

Pyrazole is a class of organic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities like antimicrobial , antimalarial , anti-inflammatory , antiviral , antileshmanial , antiproliferative , anticancer activities .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the cyclocondensation of diketones with hydrazine . This process typically takes place at ambient temperature in N,N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . In the proton NMR spectrum of similar compounds, the signal singlet at δ 9.98, 8.43 ppm was assigned to the CHO, pyrazole protons respectively .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds often involve the formation of new bonds and the breaking of existing ones. For example, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de furano, incluido el 6-(furan-3-il)-1-metil-1H-imidazo[1,2-b]pirazol, han mostrado promesa en la lucha contra la resistencia microbiana. Estos compuestos han sido reconocidos por su potencial para crear nuevos agentes antibacterianos que pueden abordar el problema global de la ineficacia de los antibióticos. El núcleo de furano es particularmente significativo en la química medicinal debido a su eficacia terapéutica, lo que inspira el desarrollo de agentes antibacterianos innovadores .

Propiedades Anticancerígenas

Se ha explorado el potencial del compuesto en la investigación del cáncer, particularmente en el tratamiento del carcinoma de pulmón. Las investigaciones mecanísticas moleculares han indicado que los derivados de furano-pirazol pueden exhibir efectos citotóxicos contra líneas celulares cancerosas, como la línea celular de carcinoma de pulmón A549. Esto sugiere una vía prometedora para el desarrollo de nuevas terapias contra el cáncer .

Aplicaciones Antifúngicas

La investigación también ha encontrado que los derivados de furano pueden inhibir el crecimiento de hongos similares a la levadura, como Candida albicans. Esto abre posibilidades para el uso del compuesto en tratamientos antifúngicos, especialmente a concentraciones que son efectivas sin ser tóxicas .

Citotoxicidad contra células de cáncer de ovario y páncreas

Los estudios han demostrado la citotoxicidad de los derivados de furano hacia las células de cáncer de ovario humano (SKOV-3) y las células de cáncer de páncreas humano (PANC-1). Esto indica un posible papel para estos compuestos en el desarrollo de tratamientos para estos tipos específicos de cáncer .

Mecanismo De Acción

Target of Action

Furan derivatives, which include this compound, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They are known to interact with various targets, leading to changes that contribute to their therapeutic efficacy .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple pathways .

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have multiple effects at the molecular and cellular level.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-FMP for laboratory experiments include its low cost and easy synthesis. Additionally, 6-FMP is a small molecule and has a low solubility in water, which makes it easy to work with and store. The main limitation of 6-FMP is that its mechanism of action is not yet fully understood.

Direcciones Futuras

There are a number of potential future directions for 6-FMP research. These include further studies into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further studies into its biochemical and physiological effects, as well as its potential interactions with other proteins and enzymes, could lead to the development of new therapeutic agents. Finally, further research into its potential toxicity and side effects could lead to the development of safer and more effective drugs.

Análisis Bioquímico

Biochemical Properties

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and transcription . The binding affinity of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole to topoisomerase IV suggests its potential as an antimicrobial agent. Additionally, molecular docking studies have shown that this compound can bind to the catalytic domain of enzymes, indicating its role in enzyme inhibition .

Cellular Effects

The effects of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit cytotoxic effects on lung carcinoma cells, indicating its potential as an anticancer agent . The compound’s ability to alter gene expression and disrupt cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of topoisomerase IV by binding to its catalytic domain, thereby preventing DNA replication and transcription . Additionally, the compound’s interaction with other enzymes and proteins can lead to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s overall biological activity. Additionally, 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole can influence metabolic flux and alter metabolite levels, further impacting cellular functions .

Transport and Distribution

The transport and distribution of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and DNA-related processes . The targeting signals and post-translational modifications of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole direct it to specific cellular compartments, enhancing its biological activity and therapeutic potential.

Propiedades

IUPAC Name |

6-(furan-3-yl)-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMBDWMOJOZFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=CC(=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.